Cas no 66432-30-2 (alpha-Methyl-d3-phenethyl-d8-amine)
66432-30-2 structure
Product Name:alpha-Methyl-d3-phenethyl-d8-amine
CAS No:66432-30-2
MF:C9H13N
MW:146.274000883102
CID:511822
PubChem ID:3056364
Update Time:2025-04-19
alpha-Methyl-d3-phenethyl-d8-amine Chemical and Physical Properties
Names and Identifiers
-
- alpha-Methyl-d3-phenethyl-d8-amine
- 1,2,2-trideuterio-2-pentadeuteriophenyl-1-trideuteriomethyl-ethylamine
- 1,1,1,2,3,3-hexadeuterio-3-phenyl-propan-2-amine
- Amphetamine-d11
- Phenethyl-d8-amine, alpha-methyl-d3-
- BRN 2867622
- 73758-24-4
- DTXSID70994649
- 66432-30-2
-
- Inchi: 1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/i1D3,2D,3D,4D,5D,6D,7D2,8D
- InChI Key: KWTSXDURSIMDCE-AAFMOIDSSA-N
- SMILES: NC([2H])(C([2H])([2H])[2H])C([2H])([2H])C1C([2H])=C([2H])C([2H])=C([2H])C=1[2H]
Computed Properties
- Exact Mass: 146.173843624g/mol
- Monoisotopic Mass: 146.173843624g/mol
- Isotope Atom Count: 11
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 84.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 26Ų
alpha-Methyl-d3-phenethyl-d8-amine Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
66432-30-2 (alpha-Methyl-d3-phenethyl-d8-amine) Related Products
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